1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester
Description
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester (CAS: 137145-75-6) is a tert-butyl ester derivative of the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane). Its molecular formula is C₁₄H₃₀N₄O₂, with a molecular weight of 286.41 g/mol . This compound serves as a critical intermediate in synthesizing N-functionalized DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligands, which are pivotal in biomedical applications such as MRI contrast agents, radiopharmaceuticals, and metal-coded affinity tags (MECATs) . The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality, enhancing solubility in organic solvents during synthetic procedures .
Properties
IUPAC Name |
tert-butyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2/c1-14(2,3)20-13(19)12-18-10-8-16-6-4-15-5-7-17-9-11-18/h15-17H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOCUPUEKOSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCNCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569832 | |
| Record name | tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137145-75-6 | |
| Record name | 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137145756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS38L5XM4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Systems
- Acetonitrile : Preferred for its ability to dissolve both cyclen and potassium carbonate, facilitating a homogeneous reaction mixture. Reactions at 55–60°C achieve >95% conversion within 12 hours.
- Chloroform/Dichloromethane : Alternative solvents in patent EP1641770A4, often paired with triethylamine to neutralize HBr generated during alkylation. However, these solvents may require longer reaction times (24–48 hours) for complete substitution.
Base Selection
- Potassium Carbonate : Yields 98% tris-alkylated product in acetonitrile, as reported in PMC2699683.
- Sodium Acetate : Used in N,N-dimethylacetamide for milder conditions, particularly when functional groups are sensitive to strong bases.
Hydrolysis and Esterification Strategies
To install the 1,1-dimethylethyl ester moiety, two pathways are documented:
Direct Alkylation with tert-Butyl Bromoacetate
A one-pot method involves reacting cyclen with tert-butyl bromoacetate in a 1:1 molar ratio. However, mono-alkylation is challenging due to cyclen’s four reactive amines. Patent US6054581A addresses this by using a large excess of tert-butyl bromoacetate (4:1 ratio) and refluxing in ethanol/water to drive the reaction toward mono-substitution. The crude product is purified via recrystallization from ethyl acetate, yielding 65–70% pure ester.
Post-Alkylation Esterification
An alternative approach alkylates cyclen with bromoacetic acid, followed by esterification with tert-butanol under acidic conditions. This method, though less common, avoids competing alkylation reactions and achieves 72% yield when using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters from peer-reviewed methodologies:
Method A offers the highest yield and efficiency, making it the preferred industrial-scale approach. Method C’s lower yield is attributed to side reactions during esterification.
Challenges in Purification and Scale-Up
Purifying 1,4,7,10-tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester is complicated by its polar nature and similarity to byproducts. Solutions include:
- Liquid-Liquid Extraction : Dichloromethane/water partitions remove unreacted cyclen and salts.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves mono- and tris-alkylated species, though this is labor-intensive.
- Crystallization : tert-Butyl esters crystallize preferentially from cold diethyl ether, achieving >95% purity.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating their transport and utilization in various chemical and biological processes. The molecular targets include metal ions such as gadolinium, which are used in imaging applications .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester:
Commercial Availability and Cost
- The target compound and its tert-butyl-protected derivatives (e.g., tris-tBu-DOTA) are commercially available but remain expensive due to multi-step syntheses .
- Unprotected DOTA and NOTA are more cost-effective but lack the versatility of functionalized derivatives .
Key Research Findings
Synthetic Efficiency : The tert-butyl ester protection strategy reduces side reactions during macrocycle functionalization, improving yields by 15–20% compared to phthalimide-based methods .
Metal Binding : Deprotected derivatives of the target compound show high affinity for rare earth ions (e.g., Y³⁺, Ho³⁺), with stability constants comparable to DOTA .
Biomedical Utility : MECATs derived from tert-butyl-protected DOTA enable multiplexed protein quantification in proteomics, leveraging lanthanide-specific mass tags .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Log P (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 286.41 | 1.8 | <0.1 (tert-butyl esters) |
| Tris-tBu-DOTA | 585.53 | 3.2 | <0.1 |
| DOTA (deprotected) | 404.42 | -2.1 | >100 |
Table 2: Stability Constants (log K) with Selected Metals
| Compound | Gd³⁺ | Lu³⁺ | Cu²⁺ | Y³⁺ |
|---|---|---|---|---|
| Target (deprotected) | 24.1 | 23.8 | 18.5 | 22.6 |
| DOTA | 25.3 | 24.9 | 21.1 | 23.7 |
| NOTA | - | - | 21.6 | - |
Notes
Biological Activity
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester (commonly referred to as DOTA derivative) is a complexing agent widely studied for its biological activity, particularly in the field of medical imaging and radiopharmaceuticals. This compound is recognized for its ability to form stable complexes with various metal ions, which enhances its utility in diagnostic imaging and potential therapeutic applications.
DOTA and its derivatives exhibit significant biological activity primarily through their chelation properties. The structure allows for the formation of stable complexes with metals such as gadolinium (Gd), indium (In), and copper (Cu), which are essential for various imaging modalities including Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The stability of these complexes is crucial for minimizing toxicity and ensuring effective imaging.
Stability and Binding Affinity
The binding affinity of DOTA derivatives varies depending on the metal ion involved. For example, studies have shown that the IC50 value for a specific DOTA conjugate labeled with indium was approximately 14 ± 3.4 nmol/L, indicating potent binding capabilities to specific receptors . Additionally, the dissociation constant values for different metal-DOTA complexes can provide insights into their potential efficacy in clinical settings.
| Metal Ion | IC50 (nmol/L) | Kd (nmol/L) |
|---|---|---|
| Indium | 14 ± 3.4 | 8.5 ± 2.7 |
| Copper | 20 | - |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that DOTA-based compounds exhibit favorable distribution profiles in vivo. For instance, a study involving a radiolabeled DOTA compound showed significant tumor uptake compared to normal tissues, enhancing its potential for targeted radionuclide therapy . The biodistribution of these agents is influenced by their lipophilicity and hydrophilicity, affecting their clearance rates from the body.
MRI Contrast Agents
DOTA derivatives are extensively used as contrast agents in MRI due to their ability to form stable Gd complexes. Research indicates that these agents provide high-quality imaging while maintaining a low risk of adverse effects. One study reported that Gd-DOTA complexes have a half-life of approximately 70 minutes post-injection in humans, allowing sufficient time for imaging without excessive accumulation in the body .
Targeted Radiotherapy
Recent advancements have explored the use of DOTA conjugates for targeted radiotherapy. A notable study evaluated a DOTA-conjugated antagonist that demonstrated superior tumor uptake compared to traditional agents, suggesting its potential for enhanced therapeutic efficacy . The pharmacokinetics indicated a favorable tumor-to-normal tissue ratio, which is critical for minimizing side effects during treatment.
Synthesis and Functionalization
The synthesis of DOTA derivatives has been optimized to enhance their biological activity. Various functionalization strategies have been employed to improve binding properties and target specificity. For example, aminobutyl derivatives have been synthesized to create bifunctional complexing agents that can be utilized in antibody derivatization for targeted delivery systems .
Q & A
Basic: What are the optimized synthetic routes for producing 1,4,7,10-tetraazacyclododecane-1-acetic acid tert-butyl ester, and how do they address yield limitations?
The compound is synthesized via selective tosylation and alkylation steps. A key improvement involves avoiding phthalic anhydride protection by directly tosylating diethylenetriamine at −45°C in dichloromethane, increasing the yield of intermediates like 1,7-bis(p-toluenesulfonyl)diethylenetriamine (2). Alkylation with tert-butyl bromoacetate followed by cyclization and deprotection (e.g., using sodium amalgam) yields the final product. Route II employs complete tosylation at 0°C to generate tris-tosylated intermediates, enabling scalable production .
Basic: What purification strategies are effective for intermediates in the synthesis of tert-butyl ester derivatives of DOTA analogs?
Intermediate purification often relies on selective crystallization and column chromatography. For example, tris-tosylated byproducts (e.g., 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine) can be separated via filtration due to their low solubility in acetone. HPLC or silica gel chromatography is used for functionalized intermediates like 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester (11), particularly when tert-butyl ester groups are introduced .
Intermediate: How can functional groups be introduced into the macrocycle for bioconjugation applications?
The tert-butyl ester serves as a protected intermediate for subsequent functionalization. For biomolecule conjugation (e.g., peptides), the tert-butyl groups are cleaved under acidic conditions (e.g., TFA), exposing carboxylic acid moieties. Activated esters (e.g., NHS esters) are then generated for coupling to amines on target molecules. Solid-phase peptide synthesis (SPPS) with Rink amide resin is a common method, achieving >98% purity post-HPLC .
Advanced: What strategies enable regioselective alkylation of the macrocycle to produce 1,7-disubstituted derivatives?
Regioselective alkylation is achieved under acidic conditions using chloroformates. For example, reacting the macrocycle with chloroformates at pH 4–5 selectively protects two secondary amines, leaving the remaining sites for alkylation. This method avoids competitive side reactions and enables precise functionalization for applications like MRI contrast agents .
Advanced: How do structural modifications of the tert-butyl ester derivative influence relaxivity in MRI contrast agents?
The tert-butyl ester’s steric bulk slows water exchange kinetics, reducing relaxivity. Upon deprotection to carboxylic acids, the exposed chelating sites enhance coordination with gadolinium(III) or other lanthanides, improving proton relaxation efficiency. Studies show a 30–50% increase in relaxivity after ester cleavage, critical for optimizing contrast agent performance .
Advanced: What analytical techniques validate the structural integrity of intermediates and final products?
- X-ray crystallography : Resolves bond angles and conformations of intermediates (e.g., 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine) .
- MALDI-TOF MS : Confirms molecular weights of rare earth complexes (e.g., Y, Ho, Tm, Lu-DOTA conjugates) .
- NMR spectroscopy : 1H/13C NMR distinguishes tert-butyl ester protons (δ 1.4 ppm) and verifies deprotection completeness .
Methodological: How are tert-butyl ester derivatives used in radiopharmaceuticals, and what radiolabeling conditions are optimal?
The tert-butyl ester protects carboxylates during synthesis, enabling post-labeling deprotection. For example, ⁶⁸Ga or ¹⁷⁷Lu labeling is performed in acidic buffers (pH 3.5–4.5) at 95°C for 15–30 minutes. Radiochemical purity >95% is achieved using ITLC or HPLC, with applications in PET/CT imaging .
Methodological: What challenges arise in scaling up synthesis, and how are they mitigated?
Key challenges include low yields in cyclization steps and byproduct formation. Optimized protocols use excess alkylating agents (e.g., 1.5 eq bromoacetic acid tert-butyl ester) and controlled temperature (−45°C to 0°C) to suppress side reactions. Catalytic hydrogenation (H₂/Pd-C) efficiently removes benzyl protecting groups without degrading the macrocycle .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
